Ethylenediamine sulfate
Overview
Description
Ethylenediamine sulfate is an organic compound with the chemical formula C₂H₁₀N₂O₄S. It appears as a colorless crystalline solid and is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethylenediamine, the core component of ethylenediamine sulfate, is an organic compound that serves as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions .
Mode of Action
Ethylenediamine, a component of the compound, is known to act as a ligand in coordination chemistry . As a ligand, it donates its lone pairs of electrons during interactions, which can influence the behavior of the compound it is bound to .
Biochemical Pathways
Ethylenediamine is known to be involved in the production of many chemical products . It is also used in the production of aminophylline, a bronchodilator used for the treatment of bronchospasm due to asthma, emphysema, and chronic bronchitis .
Pharmacokinetics
It is known that after oral administration, the bioavailability of ethylenediamine is about 034, due to a substantial first-pass effect . The volume of distribution is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .
Result of Action
Ethylenediamine is known to be a contact sensitizer, capable of producing local and generalized reactions . This suggests that it may have an impact on immune responses.
Biochemical Analysis
Biochemical Properties
Ethylenediamine sulfate plays a significant role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes, proteins, and other biomolecules by binding to metal ions, which can alter the activity of these biomolecules. For instance, this compound can chelate metal ions such as zinc and copper, which are essential cofactors for many enzymes. By binding to these metal ions, this compound can inhibit or activate enzyme activity, depending on the specific enzyme and reaction involved .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the availability of metal ions, which are crucial for many cellular processes. For example, this compound can disrupt the function of metalloproteins, which are proteins that contain metal ions as cofactors. This disruption can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. It can form stable complexes with metal ions, which can inhibit or activate enzymes by altering their structure and function. Additionally, this compound can affect gene expression by binding to metal ions that are involved in transcriptional regulation. This binding can either enhance or repress the transcription of specific genes, depending on the metal ion and the regulatory mechanisms involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a chelating agent, binding to metal ions and affecting enzyme activity. At high doses, it can be toxic and cause adverse effects, such as organ damage and changes in cellular metabolism. Threshold effects have been observed in studies, where low doses have minimal impact, but higher doses lead to significant changes in cellular function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and reduction of sulfate, which is essential for the synthesis of sulfur-containing amino acids and other metabolites. This compound can affect metabolic flux and metabolite levels by altering the availability of sulfate and other sulfur-containing compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may concentrate in specific areas where it can interact with metal ions and biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and organelles. Its subcellular localization can influence its activity and function, as it may interact with different biomolecules in specific compartments. For example, this compound can bind to metal ions in the cytoplasm, affecting enzyme activity and cellular metabolism. Additionally, it may be directed to specific organelles through targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine sulfate can be synthesized by reacting ethylenediamine with sulfuric acid. The reaction is highly exothermic and must be carried out slowly with continuous cooling to prevent overheating. The general reaction is as follows: [ \text{C₂H₄(NH₂)₂} + \text{H₂SO₄} \rightarrow \text{C₂H₁₀N₂O₄S} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving ethylenediamine in sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried. This method ensures high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amine derivatives, sulfonates, and other substituted compounds.
Scientific Research Applications
Ethylenediamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a stabilizer in drug formulations.
Industry: Used in the production of polymers, resins, and as an additive in electroplating solutions to improve quality and adhesion.
Comparison with Similar Compounds
Ethylenediamine: The parent compound, used widely in chemical synthesis.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with broader applications.
Diethylenetriamine: Another amine derivative with similar properties but different applications.
Uniqueness: Ethylenediamine sulfate is unique due to its specific solubility properties and its ability to form stable complexes with metal ions, making it particularly useful in electroplating and as a stabilizer in various formulations.
Properties
IUPAC Name |
ethane-1,2-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZCDZDLTIHJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-15-3 (Parent) | |
Record name | Ethylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70885189 | |
Record name | Ethylenediamine monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25723-52-8, 22029-36-3 | |
Record name | 1,2-Ethanediamine, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25723-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenediammonium sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22029-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYLENEDIAMINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenediamine monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediamine sulphate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H872Y4VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.